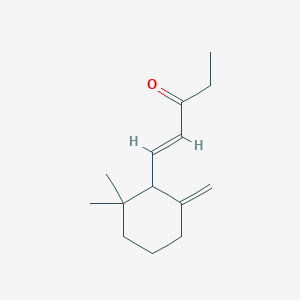
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is an organic compound with the chemical formula C13H20O. It is a colorless to pale yellow liquid with an aromatic odor. This compound is known for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through the reaction of a cyclic compound with ethylene carbene. The specific reaction conditions and steps can vary depending on the desired synthesis route. Generally, the reaction involves the use of a catalyst and controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the reaction proceeds efficiently and safely. The compound is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed
Eigenschaften
CAS-Nummer |
64070-16-2 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3 |
InChI-Schlüssel |
VBPVRSYPVFNWFV-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Isomerische SMILES |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
Kanonische SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Key on ui other cas no. |
64070-16-2 27417-37-4 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















